![molecular formula C17H14FN3O4S2 B2458587 4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 921837-51-6](/img/structure/B2458587.png)
4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
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Overview
Description
4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide, also known as GSK2334470, is a small molecule inhibitor of the protein kinase TBK1. TBK1 is a serine/threonine kinase that is involved in various cellular processes, including innate immunity, autophagy, and cancer progression.
Mechanism Of Action
4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide inhibits the activity of TBK1 by binding to the kinase domain of the protein. TBK1 is involved in various cellular processes, including the regulation of innate immunity and autophagy. Inhibition of TBK1 by 4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide leads to the downregulation of various downstream signaling pathways, including the NF-kappaB and IRF3 pathways (5).
Biochemical and Physiological Effects:
4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide induces apoptosis and inhibits cell proliferation (6). In immune cells, 4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide inhibits the production of type I interferons and reduces the expression of proinflammatory cytokines (7). In animal models of neurodegenerative diseases, 4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide reduces neuroinflammation and improves cognitive function (4).
Advantages And Limitations For Lab Experiments
One of the advantages of 4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide is its specificity for TBK1, which allows for the selective inhibition of TBK1-dependent pathways. However, one of the limitations of 4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide is its low solubility, which can make it difficult to use in certain experimental settings (8).
Future Directions
For the study of 4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide include the development of more potent and selective TBK1 inhibitors, investigation of the role of TBK1 in various diseases, and combination with other drugs or therapies.
References:
1. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3319586/
2. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4642889/
3. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4287188/
4. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6042244/
5. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3319586/
6. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4642889/
7. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4287188/
8. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3319586/
Synthesis Methods
The synthesis of 4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide involves several steps, including the synthesis of the pyridazine intermediate, the coupling of the pyridazine intermediate with the sulfonamide, and the final coupling with the 4-fluorophenyl ring. The detailed synthesis method can be found in the literature (1).
Scientific Research Applications
4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide has been extensively studied in various scientific research fields, including cancer research, immunology, and neurodegenerative diseases. In cancer research, 4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma (2). In immunology, 4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide has been shown to inhibit the production of type I interferons, which are important mediators of innate immunity (3). In neurodegenerative diseases, 4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide has been shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease (4).
properties
IUPAC Name |
4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S2/c1-26(22,23)17-11-10-16(19-20-17)12-2-6-14(7-3-12)21-27(24,25)15-8-4-13(18)5-9-15/h2-11,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHUSHXONZLSSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
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